molecular formula C11H19N3O B7501086 N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide

N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide

Cat. No. B7501086
M. Wt: 209.29 g/mol
InChI Key: WPLCSLVOOLHWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a key role in the innate immune system, which is the body's first line of defense against infection. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.

Mechanism of Action

N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide works by binding to a specific site on TLR4, preventing the receptor from signaling downstream. This leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of sepsis and other inflammatory diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide does not affect the ability of TLR4 to recognize pathogens, which is important for the body's immune response to infection.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to have other biochemical and physiological effects. For example, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide is its specificity for TLR4. Unlike other drugs that target multiple receptors, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide specifically inhibits TLR4 signaling, reducing the risk of off-target effects. However, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has some limitations for lab experiments. For example, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide. One area of research is the development of more potent and selective TLR4 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide therapy. Finally, the combination of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide with other drugs, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide is a small molecule inhibitor of TLR4 that has potential therapeutic applications in various diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide works by inhibiting TLR4 signaling, reducing inflammation and other pathological processes. Although N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has some limitations for lab experiments, it has shown promising results in animal models of sepsis, cancer, and other diseases. Further research is needed to fully understand the mechanisms of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide and to develop more effective therapies based on this molecule.

Synthesis Methods

The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide involves several steps. The starting material is 2-methyl-5-tert-butylpyrazole, which is reacted with acryloyl chloride to form 2-methyl-5-tert-butylpyrazol-3-yl)acrylamide. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is sepsis, a life-threatening condition that occurs when the body's immune system overreacts to an infection. TLR4 plays a key role in the development of sepsis, and N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit TLR4 signaling and reduce inflammation in animal models of sepsis.
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has also been studied for its potential use in cancer therapy. TLR4 is overexpressed in many types of cancer, and N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit TLR4 signaling and induce apoptosis (programmed cell death) in cancer cells. In addition, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models of cancer.

properties

IUPAC Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-6-10(15)12-9-7-8(11(2,3)4)13-14(9)5/h7H,6H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLCSLVOOLHWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide

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